molecular formula C7H12N2O B1595668 3-Quinuclidinone oxime CAS No. 35423-17-7

3-Quinuclidinone oxime

Cat. No. B1595668
CAS RN: 35423-17-7
M. Wt: 140.18 g/mol
InChI Key: QSXHBTDHLNHMLV-UHFFFAOYSA-N
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Description

3-Quinuclidinone oxime is a chemical compound with the molecular formula C7H12N2O . It is also known by other names such as (3Z)-N-Hydroxyquinuclidin-3-imine .


Synthesis Analysis

The synthesis of 3-Quinuclidinone oxime involves the reduction of 3-quinuclidinone. A new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space–time yield for the synthesis of ®-3-quinuclidinol . Another novel ketone reductase KaKR was identified from Kaistia algarum through genome mining with high activity and enantioselectivity toward 3-quinuclidione . The synthesis process can also be carried out by adding hydroxylamine hydrochloride and sodium acetate in water to quinuclidine-3-one hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Quinuclidinone oxime consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo and contains total 23 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 3 six-membered ring(s), 1 oxime(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 hydroxyl group(s) .


Physical And Chemical Properties Analysis

3-Quinuclidinone oxime has an average mass of 140.183 Da and a monoisotopic mass of 140.094955 Da .

Scientific Research Applications

  • Heterocycle Formation

    • Oxime esters, which can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride , are emerging as the first-line building blocks in modern heterocyclic chemistry .
    • They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
    • Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product .
    • They have been utilized for the synthesis of various 5-membered and 6-membered heterocycles .
  • Medicinal Chemistry

    • Oximes represent the most important class in medicinal chemistry, renowned for their widespread applications as organophosphate (OP) antidotes, drugs and intermediates for the synthesis of several pharmacological derivatives .
    • Oxime based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
    • Among the several oxime based derivatives, cefuroxime, ceftizoxime, cefpodoxime and cefmenoxime are the FDA approved oxime-based antibiotics .
  • Kinase Inhibition

    • Oxime compounds have been investigated for their significant roles as acetylcholinesterase reactivators and their use as therapeutics for a number of diseases .
    • They have been used in the development of kinase inhibitors .
  • Bioconjugation
    • The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications .
    • A strategy has been introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .
    • The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
  • Chemical Synthesis

    • Oximes can act as synthons or synthetic equivalents of carbonyl compounds .
    • They can be easily converted into amines, amides, and carboxylic acids .
    • They are also used in the preparation of other types of compounds such as nitriles, esters, anhydrides, and lactones .
  • Material Science

    • Oxime compounds have been used in the development of new materials .
    • They have been used in the synthesis of polymers and resins .
    • They have also been used in the production of coatings, adhesives, and sealants .

Safety And Hazards

When handling 3-Quinuclidinone oxime, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXHBTDHLNHMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=NO)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312334
Record name 3-Hydroxyiminoquinclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidin-3-one oxime

CAS RN

35423-17-7
Record name 3-Hydroxyiminoquinclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35423-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyiminoquinclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octan-3-one, oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

32.33 g (200 mmol) of 3-Quinuclidinone hydrochloride was dissolved in 75 ml of water, and to the solution of hydroxylamine hydrochloride (16.4 g; 236 mmol) and CH3CO2Na.3H2O (80 g; 588 mmol) was added. The mixture was stirred at 70° C. for 1 hour. Then NaCl (10 g) was dissolved in the mixture and was cooled to 0° C. Separated crystals were filtered and carefully dried. The obtained crude 3-quinuclidone oxime (approx. 30 g) was used in the next step of the synthesis without further purification.
Quantity
32.33 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RM Moriarty… - 1989 - apps.dtic.mil
… Syntheses of 4-(1-piperidinyl)-4phenylcyclohexanone oxinie methiodide, 1l-(1 -phenylcyclohexyl-4-piperidoile oxime methiodide and 2-benzytidene-3quinuclidinone oxime …
Number of citations: 0 apps.dtic.mil
O NOH, O NOCOCH - Journal of General Chemistry of the …, 1965 - Consultants Bureau
Number of citations: 0
O Paliulis, D Peters, W Holzer, A Šačkus - 2013 - arkat-usa.org
… For example, 1,4-diazabicyclo[3.2.2]nonane was prepared from 3-quinuclidinone oxime employing the strong acid-catalysed Beckmann rearrangement. Heating of the obtained by a …
Number of citations: 2 www.arkat-usa.org
MV Rubtsov, EE Mikhlina… - JOURNAL OF …, 1964 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0
M Lessing - 1970 - Department of Chemistry. University …
Number of citations: 0

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